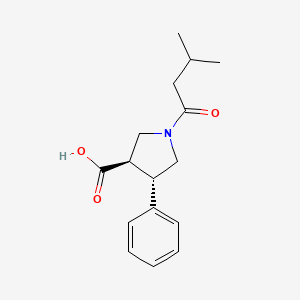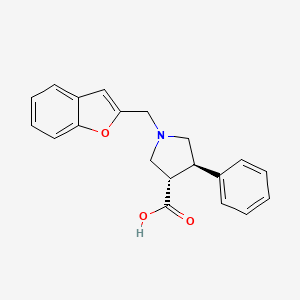
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid is commonly known as MPAC. It is a chiral pyrrolidine derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. MPAC has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research.
Mécanisme D'action
The mechanism of action of MPAC is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by MPAC may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
MPAC has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. MPAC has also been found to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, MPAC has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPAC in lab experiments is its chiral nature. This allows for the study of enantioselective reactions and the synthesis of chiral molecules. However, one limitation of using MPAC is its low solubility in water, which may make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the study of MPAC. One area of research could be the development of more efficient synthesis methods for MPAC and its derivatives. Additionally, further studies could be conducted to elucidate the mechanism of action of MPAC and its potential use in the treatment of various diseases. Finally, the study of MPAC as a chiral building block could lead to the synthesis of new biologically active molecules with potential therapeutic applications.
Conclusion:
In conclusion, (3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid, or MPAC, is a chiral pyrrolidine derivative that has been studied for its potential applications in the field of medicinal chemistry. MPAC has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research. Further studies could elucidate the mechanism of action of MPAC and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of MPAC involves the reaction of (R)-3-methylbutanoyl chloride with (S)-4-phenylpyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final MPAC product.
Applications De Recherche Scientifique
MPAC has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. MPAC has also been studied for its potential use as a chiral building block in the synthesis of other biologically active molecules.
Propriétés
IUPAC Name |
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)8-15(18)17-9-13(14(10-17)16(19)20)12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,20)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIMZRUPCPOWPB-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide](/img/structure/B7338507.png)
![[5-chloro-6-[(3S)-3-phenoxypyrrolidin-1-yl]pyridin-3-yl]-morpholin-4-ylmethanone](/img/structure/B7338509.png)
![N-(2-methoxy-5-methylphenyl)-2-[(3S)-3-phenoxypyrrolidin-1-yl]acetamide](/img/structure/B7338525.png)
![(3S)-N-cyclopropyl-2-[(1-propan-2-ylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338533.png)
![5-chloro-2-[[(3S)-3-phenoxypyrrolidin-1-yl]methyl]pyridine](/img/structure/B7338535.png)
![(2S)-2-[1-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonylpiperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B7338538.png)
![4-[[(1R,2R)-2-phenylcyclopropyl]methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7338543.png)
![(3S)-N-[1-(2-methylpropyl)pyrazol-4-yl]-3-phenoxypyrrolidine-1-carboxamide](/img/structure/B7338554.png)
![2-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7338566.png)

![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)
![(3aR,7aS)-N-[1-(1-phenylethyl)pyrazol-4-yl]-3,3a,4,6,7,7a-hexahydro-2H-furo[3,2-c]pyridine-5-carboxamide](/img/structure/B7338586.png)
![2-[(3S,4S)-3-(dimethylsulfamoyl)-4-(trifluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7338606.png)
![4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7338610.png)
